Calcium iodide, hexahydrate

描述

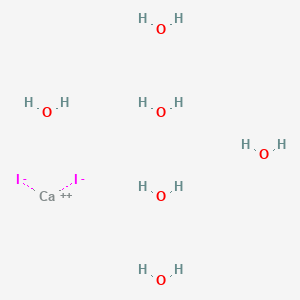

Calcium iodide, hexahydrate (chemical formula: CaI₂·6H₂O) is an ionic compound composed of calcium and iodine. This colorless, deliquescent solid is highly soluble in water and exhibits properties similar to other related salts, such as calcium chloride . It is commonly used in various applications, including photography and as a source of iodine in cat food .

准备方法

Synthetic Routes and Reaction Conditions: Calcium iodide can be synthesized by treating calcium carbonate, calcium oxide, or calcium hydroxide with hydroiodic acid. The reaction is as follows : [ \text{CaCO}_3 + 2 \text{HI} \rightarrow \text{CaI}_2 + \text{H}_2\text{O} + \text{CO}_2 ]

Industrial Production Methods: Industrial production of calcium iodide typically involves the reduction of calcium iodate with carbon at high temperatures. The process can be represented by the following reaction: [ \text{Ca(IO}_3)_2 + 5 \text{C} \rightarrow \text{CaI}_2 + 5 \text{CO} ]

Types of Reactions:

Oxidation and Reduction: Calcium iodide can undergo oxidation to form calcium iodate. For example: [ \text{CaI}_2 + 3 \text{O}_2 \rightarrow \text{Ca(IO}_3)_2 ]

Substitution: Calcium iodide can react with other halides to form different calcium halides. For instance: [ \text{CaI}_2 + \text{Cl}_2 \rightarrow \text{CaCl}_2 + \text{I}_2 ]

Common Reagents and Conditions:

Oxidizing Agents: Oxygen or other oxidizing agents can be used to oxidize calcium iodide.

Halogens: Chlorine or bromine can be used for substitution reactions.

Major Products:

Calcium iodate: from oxidation reactions.

Calcium chloride: from substitution reactions.

科学研究应用

Chemical Applications

1.1 Synthesis of Other Compounds

Calcium iodide hexahydrate serves as a precursor in the synthesis of various iodide compounds. It is often used in reactions to produce organoiodine compounds, which are crucial in organic synthesis and pharmaceuticals. For example, it can act as a source of iodine in reactions to synthesize iodinated organic molecules.

1.2 Reducing Agent

In certain chemical processes, calcium iodide hexahydrate is utilized as a reducing agent. It has been employed in the reduction of metal oxides to their respective metals under specific conditions. A notable case study involved using calcium iodide mixed with potassium iodide to reduce silicon from silicon dioxide at elevated temperatures .

Biological Applications

2.1 Nutritional Supplement

Calcium iodide is often included in animal feed, particularly for livestock and pets, as a source of iodine, which is essential for thyroid function. It helps prevent iodine deficiency disorders in animals, contributing to better health and productivity.

2.2 Laboratory Reagent

In biological research, calcium iodide hexahydrate is used as a reagent in various assays, including enzyme-linked immunosorbent assays (ELISA) and Western blotting. Its role as a stabilizing agent or a source of iodine enhances the sensitivity and specificity of these assays .

Industrial Applications

3.1 Photography

Historically, calcium iodide has been used in photography as a light-sensitive material. Although its use has declined with the advent of digital photography, it played a significant role in traditional photographic processes.

3.2 Chemical Manufacturing

Calcium iodide hexahydrate is utilized in the production of other chemical compounds and intermediates. Its ability to form stable complexes with various metals makes it valuable in the synthesis of catalysts and other chemical agents.

5.1 Synthesis of Silicon from Silica

A study conducted at Lawrence Berkeley National Laboratory demonstrated the effectiveness of calcium iodide hexahydrate as part of a eutectic mixture with potassium iodide for the reduction of silica to silicon using calcium metal as a reducing agent . The process yielded silicon with high purity levels and showcased the compound's utility in advanced material synthesis.

5.2 Iodine Supplementation in Animal Feed

Research on livestock nutrition highlighted the importance of calcium iodide in preventing iodine deficiency disorders among cattle and poultry. The inclusion of this compound in animal feed formulations resulted in improved thyroid function and overall health metrics .

作用机制

The mechanism of action of calcium iodide involves its dissociation into calcium and iodide ions in aqueous solutions. These ions participate in various biochemical and chemical processes. For example, iodide ions can be oxidized to iodine, which is crucial for thyroid hormone synthesis .

相似化合物的比较

- Calcium chloride (CaCl₂)

- Calcium bromide (CaBr₂)

- Calcium fluoride (CaF₂)

Comparison:

- Solubility: Calcium iodide is highly soluble in water, similar to calcium chloride and calcium bromide, but unlike calcium fluoride, which is sparingly soluble .

- Reactivity: Calcium iodide can undergo oxidation and substitution reactions, similar to calcium chloride and calcium bromide. calcium fluoride is relatively inert and does not readily participate in such reactions .

- Applications: While calcium iodide is used in photography and as an iodine source, calcium chloride is widely used for de-icing and as a drying agent. Calcium bromide is used in drilling fluids, and calcium fluoride is used in the production of optical components .

生物活性

Calcium iodide hexahydrate (CaI₂·6H₂O) is an inorganic compound that has garnered attention for its biological activities, particularly in the fields of medicine and environmental science. This article explores its biological properties, mechanisms of action, and implications for health and environmental remediation.

Calcium iodide hexahydrate is a white crystalline solid that is highly soluble in water. It dissociates in solution to release calcium ions (Ca²⁺) and iodide ions (I⁻), which are essential for various biological processes. The hexahydrate form indicates the presence of six water molecules associated with each formula unit.

| Property | Value |

|---|---|

| Molecular Formula | CaI₂·6H₂O |

| Molecular Weight | 298.89 g/mol |

| Solubility in Water | Highly soluble |

| Appearance | White crystalline solid |

1. Thyroid Function

Calcium iodide plays a critical role in thyroid hormone synthesis. Iodine is a vital component of thyroxine (T4) and triiodothyronine (T3), hormones that regulate metabolism, growth, and development. Adequate iodine intake is essential to prevent disorders such as goiter and hypothyroidism. Studies have shown that calcium iodide can effectively increase iodine levels in populations with iodine deficiency, thereby improving thyroid function .

2. Antimicrobial Properties

Research indicates that calcium iodide exhibits antimicrobial activity against a range of pathogens. The iodide ion can disrupt microbial cell membranes and interfere with metabolic processes, leading to cell death. In vitro studies have demonstrated its effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus at varying concentrations .

3. Environmental Remediation

Calcium iodide hexahydrate has potential applications in environmental remediation, particularly in the removal of radioactive iodine isotopes from contaminated water sources. A study conducted on the precipitation of iodine from solution using calcium carbonate showed that calcium ions can facilitate the removal of iodate through adsorption processes . This approach could be significant for managing nuclear waste and mitigating environmental contamination.

Case Studies

Case Study 1: Thyroid Health Improvement

In a clinical trial involving individuals with iodine deficiency, supplementation with calcium iodide was associated with significant improvements in thyroid hormone levels. Participants receiving daily doses of calcium iodide showed a marked increase in serum T4 levels compared to the control group .

Case Study 2: Antimicrobial Efficacy

A laboratory study assessed the antimicrobial efficacy of calcium iodide against various bacterial strains. Results indicated that a concentration of 0.1% calcium iodide resulted in over 90% inhibition of bacterial growth within 24 hours . This suggests its potential use as a disinfectant or preservative in medical settings.

Toxicological Considerations

While calcium iodide hexahydrate has beneficial biological activities, it is important to consider its safety profile:

- Allergic Reactions : Some individuals may experience allergic reactions such as skin rashes or respiratory issues upon exposure to iodine compounds .

- Thyroid Dysfunction : Excessive intake can lead to thyroid dysfunction, including hyperthyroidism or hypothyroidism, particularly in sensitive populations .

- Environmental Impact : The release of iodides into aquatic environments should be monitored due to potential ecological effects on marine life.

属性

CAS 编号 |

10031-31-9 |

|---|---|

分子式 |

CaH12I2O6 |

分子量 |

401.98 g/mol |

IUPAC 名称 |

calcium;diiodide;hexahydrate |

InChI |

InChI=1S/Ca.2HI.6H2O/h;2*1H;6*1H2/q+2;;;;;;;;/p-2 |

InChI 键 |

GVHRTAKEBFEMFD-UHFFFAOYSA-L |

SMILES |

O.O.O.O.O.O.[Ca+2].[I-].[I-] |

规范 SMILES |

O.O.O.O.O.O.[Ca+2].[I-].[I-] |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。